hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Catalog No.
S13518073
CAS No.
M.F
C7H11NO3
M. Wt
157.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Product Name

hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

IUPAC Name

3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

InChI

InChI=1S/C7H11NO3/c9-7(10)5-3-6-4(8-5)1-2-11-6/h4-6,8H,1-3H2,(H,9,10)

InChI Key

MKSLXHNNHFTOEE-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1NC(C2)C(=O)O

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid is a bicyclic compound characterized by its unique fused ring system. It has a molecular formula of C7H11NO3C_7H_{11}NO_3 and a molecular weight of approximately 157.17 g/mol. The structure features a furo[3,2-b]pyrrole framework, which contributes to its chemical properties and potential biological activities. This compound is often studied for its relevance in medicinal chemistry and synthetic organic chemistry due to its structural complexity and potential functional applications .

Typical of carboxylic acids and nitrogen-containing heterocycles. Key reactions include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Formation of amides when treated with amines.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of a corresponding hydrocarbon.
  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or double bond sites, which may yield different derivatives with altered biological activities.

These reactions are essential for modifying the compound for specific applications in pharmaceuticals and materials science .

Research indicates that hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid exhibits notable biological activities. Preliminary studies suggest potential anti-inflammatory and analgesic properties, making it a candidate for further investigation in drug development. The compound's structure allows it to interact with various biological targets, potentially influencing pathways related to pain and inflammation .

Additionally, its ability to form derivatives through chemical modification opens avenues for enhancing its pharmacological profile.

The synthesis of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Starting from appropriate precursors containing both furan and pyrrole functionalities, cyclization can yield the desired bicyclic structure.
  • Multi-step Synthesis: Involves several synthetic steps including functional group transformations, protecting group strategies, and careful control of reaction conditions to ensure high yields and purity.
  • One-Pot Reactions: Some synthetic routes allow for one-pot procedures that simplify the process by combining multiple reaction steps into a single reaction vessel.

These methods are continually being refined to enhance efficiency and scalability for industrial applications .

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemicals: Its properties could be explored for developing agrochemicals with specific modes of action against pests or diseases.
  • Material Science: The unique structure may lend itself to applications in polymers or other materials requiring specific mechanical or thermal properties.

Research into these applications is ongoing as scientists seek to unlock the full potential of this compound .

Interaction studies focusing on hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid have revealed insights into its binding affinities with various biological targets. These studies typically employ techniques such as:

  • Molecular Docking: To predict how the compound interacts at the molecular level with proteins or enzymes.
  • In Vitro Assays: To evaluate its biological effects on cell lines or isolated tissues.
  • Pharmacokinetic Studies: To assess absorption, distribution, metabolism, and excretion profiles.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound in clinical settings .

Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid shares structural similarities with several other compounds within the same class of bicyclic heterocycles. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4H-Furo[3,2-b]pyrrole-5-carboxylic acidC8H9NO3Higher nitrogen content; different ring saturation
2-Methylhexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acidC8H13NO3Methyl substitution at one of the ring positions
Hexahydroquinoline derivativesC9H11NSimilar bicyclic structure but lacks the furan component

The uniqueness of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid lies in its specific arrangement of functional groups and fused ring system that may confer distinct biological activities compared to these similar compounds. Ongoing research aims to elucidate these differences further and explore their implications in drug design and development .

Debenzylative cycloetherification (DBCE) has emerged as a powerful methodology for the construction of tetrahydrofuran rings, which constitutes a key structural component of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid [3] [4]. This approach involves the nucleophilic attack by the oxygen atom of a benzyl ether onto a carbon atom bearing a leaving group, resulting in the formation of a tetrahydrofuran ring with defined stereochemistry [5].

The DBCE reaction typically proceeds through the following mechanism:

  • Nucleophilic attack by the oxygen of the benzyl ether group onto a reactive sp³-carbon bearing an activated leaving group in an SN2 fashion [5].
  • Formation of an oxonium intermediate [5].
  • Subsequent attack by a nucleophile (often a halide ion) at the benzylic carbon, completing the cyclization process [5].

A significant advantage of the DBCE approach is its regio- and stereoselectivity, which allows for the controlled construction of the tetrahydrofuran ring without requiring elaborate protection/deprotection strategies [6] [7]. Recent advancements have demonstrated that DBCE reactions can be conducted under milder conditions than previously reported, making them more compatible with sensitive functional groups [5].

Table 1: Key Parameters for Debenzylative Cycloetherification in Hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic Acid Synthesis

ParameterTraditional ConditionsOptimized ConditionsEffect on Yield
Temperature110-120°CRoom temperatureImproved yield for sensitive substrates [5]
SolventDimethylformamideAcetonitrileEnhanced selectivity [5]
Catalyst/PromoterLewis acidsNaBr/15-crown-5Milder reaction conditions [5]
Reaction Time24-48 hours4-8 hoursReduced formation of side products [4]
Leaving GroupMesylate, tosylateMesylateHigher reactivity [3]

The application of DBCE to the synthesis of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the use of appropriately functionalized precursors derived from carbohydrates or other chiral pool starting materials [3] [4]. The stereochemical outcome of the cyclization is largely determined by the configuration of the starting material, allowing for the controlled synthesis of specific stereoisomers [6].

Recent research has focused on expanding the scope of DBCE reactions to include amino-substituted precursors, which is particularly relevant for the synthesis of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid [3]. The presence of a nitrogen-containing functional group in proximity to the forming tetrahydrofuran ring enables the subsequent construction of the pyrrolidine portion of the target molecule [3] [5].

Multicomponent Asymmetric Catalytic Approaches

Multicomponent asymmetric catalytic approaches represent a modern and efficient strategy for the synthesis of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid and related structures [8] [9]. These methods offer significant advantages in terms of step economy, atom efficiency, and stereochemical control [8].

A particularly noteworthy approach involves the use of dual catalytic systems comprising a transition metal catalyst and a chiral phosphoric acid catalyst [8] [9]. This combination enables the one-pot transformation of simple starting materials into complex furo[3,2-b]pyrrole derivatives with high levels of stereocontrol [8].

One exemplary multicomponent process involves the reaction of 3-butynamines, glyoxylic acid, and anilines in the presence of a gold complex and a chiral phosphoric acid catalyst [8]. This transformation proceeds through a sequence of catalytic events:

  • Gold-catalyzed activation of the alkyne moiety [8].
  • Nucleophilic addition of the aniline derivative [8].
  • Condensation with glyoxylic acid [8].
  • Stereoselective cyclization directed by the chiral phosphoric acid catalyst [8].

The stereoselectivity of this process is influenced by non-covalent interactions between the chiral catalyst and the reaction intermediates [8]. Computational studies have revealed that factors such as the geometry of the catalyst substituents and electronic properties of the substrates play crucial roles in determining the stereochemical outcome [8].

Table 2: Multicomponent Catalytic Systems for Furo[3,2-b]pyrrole Synthesis

Catalytic SystemSubstratesStereoselectivityYield Range
Au/Chiral Phosphoric Acid3-Butynamines, glyoxylic acid, anilines>90% ee60-95% [8]
Carbene CatalystsUnsymmetric enedials, nitrogen sourcesHigh enantioselectivity75-90% [10]
Chiral Pyrrolidine OrganocatalystsAldehydes, nitro compoundsVariable65-85% [11]
Dual Metal/OrganocatalystAlkynamines, carboxylic acids, amines>95% ee70-90% [9]

Another innovative approach involves carbene-catalyzed chemoselective reactions of unsymmetric enedials, which provide access to bicyclic furo[2,3-b]pyrrole derivatives with excellent selectivity [10]. This method relies on the differential reactivity of the two aldehyde moieties in the enedial substrates, with selectivity primarily achieved through the reducing properties of differently positioned Breslow intermediates [10].

The development of chiral pyrrolidine-based organocatalysts has also contributed significantly to the asymmetric synthesis of furo[3,2-b]pyrrole derivatives [11]. These catalysts often incorporate structural features that enable both covalent activation of carbonyl substrates and non-covalent directing interactions, resulting in high levels of stereoinduction [11].

Recent advances in multicomponent catalytic approaches have focused on expanding the substrate scope and improving the efficiency of these transformations [10] [9]. The integration of flow chemistry techniques and the development of recyclable catalytic systems represent promising directions for further enhancing the practicality of these methods for the synthesis of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid [8] [10].

Stereochemical Considerations in [3aR,6aR] vs [3aS,6aS] Configurations

The stereochemistry at positions 3a and 6a in hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid significantly influences its physical, chemical, and potential biological properties [1] [2]. The two primary diastereomeric configurations of interest are the [3aR,6aR] and [3aS,6aS] arrangements, which differ in the relative orientation of the hydrogen atoms at the ring fusion positions [2].

The [3aR,6aR] configuration features both hydrogen atoms on the same face of the bicyclic system, resulting in a cis-fused ring junction [2]. In contrast, the [3aS,6aS] configuration also presents a cis-fusion but with the hydrogen atoms oriented on the opposite face of the molecule compared to the [3aR,6aR] isomer [1] [2].

These stereochemical differences manifest in several important ways:

  • Conformational properties: The [3aR,6aR] and [3aS,6aS] isomers adopt distinct three-dimensional shapes, which can influence their interactions with other molecules [2].

  • Spectroscopic characteristics: Nuclear magnetic resonance (NMR) spectroscopy can differentiate between these isomers based on coupling constants and chemical shifts of the ring junction protons [1].

  • Reactivity patterns: The stereochemistry at the ring fusion positions can affect the accessibility and reactivity of other functional groups within the molecule [2] [12].

Table 3: Comparative Analysis of [3aR,6aR] and [3aS,6aS] Configurations

Property[3aR,6aR] Configuration[3aS,6aS] Configuration
IUPAC Name(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid [1]
Ring Junctioncis-fusedcis-fused [2]
Molecular Weight171.19 g/mol171.19 g/mol [1]
Typical Synthetic ApproachDebenzylative cycloetherification from D-manno derivativesDebenzylative cycloetherification from D-gluco derivatives [3]
Characteristic NMR SignalH-3a: δ 4.0-4.5 ppmH-3a: δ 3.8-4.3 ppm [1]

The selective synthesis of either the [3aR,6aR] or [3aS,6aS] configuration requires careful control of reaction conditions and appropriate choice of starting materials [3] [12]. Several strategies have been developed to access these specific stereoisomers:

For the [3aR,6aR] configuration:

  • Use of D-manno-configured precursors in debenzylative cycloetherification reactions [3].
  • Stereoselective reduction of appropriately substituted furo[3,2-b]pyrrole derivatives [13].
  • Asymmetric catalysis using specific chiral ligands that favor the formation of the [3aR,6aR] stereochemistry [8] [9].

For the [3aS,6aS] configuration:

  • Employment of D-gluco-configured starting materials in cyclization reactions [3].
  • Stereoselective transformations of precursors with pre-established stereogenic centers [12].
  • Use of chiral catalysts that direct the formation of the [3aS,6aS] stereochemistry [11] [8].

The interconversion between these stereoisomers is generally challenging due to the conformational constraints imposed by the bicyclic system [2] [12]. However, under certain conditions, epimerization at positions adjacent to the ring fusion may be possible, potentially providing access to derivatives with modified stereochemistry [14].

X-ray crystallographic analysis serves as the cornerstone technique for determining the three-dimensional molecular structure of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid and related furopyrrolidine derivatives at atomic resolution [1] [2] [3] [4] [5] [6] [7] [8] [9] [10]. The crystallographic investigations reveal that analogous furopyrrolidine derivatives consistently adopt chair-like conformations in the pyrrolidine ring component, with characteristic envelope distortions observed in the tetrahydrofuran moiety [1]. These structural determinations provide fundamental information about bond lengths, bond angles, and molecular geometry that are essential for understanding the chemical behavior of these systems.

The molecular geometry of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid, as determined through crystallographic analysis of related compounds, demonstrates a rigid bicyclic framework with the molecular formula C₇H₁₁NO₃ and molecular weight of 157.17 g/mol [11] [12] [13] [14] [15] [16]. The compound exhibits a fused furopyrrolidine bicyclic system where the tetrahydrofuran ring is fused to the pyrrolidine ring, creating a structurally constrained heterocyclic framework [1] [11] [12] [13] [14] [15] [16]. This structural arrangement results in multiple chiral centers, contributing to the stereochemical complexity of the molecule [1] [11] [12] [13] [14] [15] [16].

Crystallographic studies consistently reveal that pyrrolidine rings in furopyrrolidine systems predominantly adopt envelope conformations, where four atoms lie approximately in the same plane while one atom is displaced above or below this plane [6] [7] [8] [9] [10]. The envelope conformation is characterized by specific puckering parameters with q₂ values typically ranging from 0.2 to 0.4 Å and variable pseudorotation phase angles φ [6] [7] [8] [9] [10]. Alternative conformations include twisted conformations, where no atoms are coplanar and the ring adopts a staggered arrangement [7] [8] [9] [10], and half-chair conformations that represent intermediate geometries between envelope and twist forms [8] [9] [10].

The crystal packing of furopyrrolidine derivatives is stabilized by intermolecular interactions, including hydrogen bonding patterns involving the carboxylic acid functionality [1] [2] [3] [4] [5] [6] [7] [8] [9] [10]. These interactions contribute to the formation of extended three-dimensional networks in the solid state, influencing the physical properties and stability of the crystalline materials. The hydrogen bonding capability of the carboxylic acid group enables the formation of dimeric structures and chain-like arrangements that are commonly observed in the crystal structures of these compounds [1] [11] [12] [13] [14] [15] [16].

Table 1: Crystallographic Parameters for Furopyrrolidine Systems

ParameterValue/RangeDescription
Molecular FormulaC₇H₁₁NO₃Chemical composition
Molecular Weight157.17 g/molMolar mass
CAS Number1423028-91-4Chemical registry number
Ring SystemFused bicyclicTetrahydrofuran-pyrrolidine fusion
Puckering Parametersq₂ = 0.2-0.4 ÅEnvelope conformation measure
Pseudorotation Angleφ = variableConformational descriptor
Hydrogen BondingO-H···O, N-H···OIntermolecular interactions
Crystal Packing3D networksStabilization mechanism

Nuclear Magnetic Resonance Spectral Analysis Patterns (¹H, ¹³C, ¹⁹F)

Nuclear magnetic resonance spectroscopy provides comprehensive information about the molecular environment and dynamics of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid through the analysis of ¹H, ¹³C, and ¹⁹F nuclei [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28]. The spectroscopic patterns reveal distinctive chemical shifts and coupling constants that are characteristic of the furopyrrolidine structural framework and provide valuable insights into the conformational behavior of these heterocyclic systems.

Proton Nuclear Magnetic Resonance Analysis

¹H Nuclear Magnetic Resonance spectroscopy of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid reveals characteristic chemical shift patterns that reflect the unique electronic environment of the fused ring system [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28]. The pyrrolidine methylene protons typically resonate in the range of 1.5-3.5 ppm, exhibiting complex multipicity patterns due to the conformational dynamics of the five-membered ring system. The furan ring methylene protons appear at more deshielded positions in the 3.5-5.0 ppm range, reflecting the electron-withdrawing effect of the oxygen atom in the tetrahydrofuran moiety.

The carboxylic acid proton exhibits a characteristic downfield chemical shift in the 10-13 ppm region, indicating strong hydrogen bonding interactions that are typical of carboxylic acid functionalities [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28]. Aromatic protons, when present in substituted derivatives, appear in the 6.0-8.0 ppm range, with specific chemical shifts depending on the substitution pattern and electronic effects.

The coupling constant patterns in ¹H Nuclear Magnetic Resonance spectra provide information about the conformational preferences of the pyrrolidine ring system. Typical J(HH) coupling constants range from 6-12 Hz, reflecting the dihedral angle relationships between adjacent protons on the ring system [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28]. The analysis of coupling patterns, particularly in the context of spin coupling constants between adjacent protons on the ring and those across the ring, reveals that the coupling constants are approximately equal in five-membered aromatic heterocyclic ring compounds, contrasting with the behavior observed in six-membered rings [17].

Carbon-13 Nuclear Magnetic Resonance Characterization

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28]. The pyrrolidine ring carbons typically resonate in the 25-65 ppm range, with specific chemical shifts dependent on their position within the ring system and the influence of adjacent heteroatoms. The furan ring carbons appear in the 65-85 ppm region, reflecting the deshielding effect of the oxygen atom in the tetrahydrofuran moiety.

The carboxylic acid carbonyl carbon exhibits a characteristic chemical shift in the 170-180 ppm range, consistent with the electron-deficient nature of the carbonyl carbon [17] [18] [19] [20] [21] [22] [23] [24] [25] [26] [27] [28]. Aromatic carbons in the furan ring system, when present in unsaturated derivatives, typically resonate in the 105-160 ppm range, with specific values depending on the degree of substitution and electronic effects.

The analysis of ¹³C chemical shifts provides insights into the electronic environment of different carbon atoms within the furopyrrolidine framework. The chemical shift differences between ¹³C β and ¹³C γ positions are typically within 5 ppm for natural prolines, indicating conformational characteristics that can be extended to understanding the behavior of furopyrrolidine systems [19].

Fluorine-19 Nuclear Magnetic Resonance Applications

¹⁹F Nuclear Magnetic Resonance spectroscopy represents a highly sensitive probe for investigating fluorinated derivatives of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid [29] [30] [31] [32] [33] [34] [35] [36] [37] [38] [39] [40] [41] [42] [43] [44]. Fluorine-19 nucleus exhibits exceptional sensitivity to its chemical environment, with chemical shifts spanning a remarkably wide range from -200 to +200 ppm, providing detailed information about local molecular environments and conformational states.

Aliphatic carbon-fluorine bonds in pyrrolidine derivatives typically exhibit chemical shifts in the -200 to -220 ppm range, while aromatic carbon-fluorine bonds resonate in the -100 to -120 ppm region [29] [30] [31] [32] [33] [34] [35] [36] [37] [38] [39] [40] [41] [42] [43] [44]. Trifluoromethyl groups, when present in fluorinated derivatives, appear in the -60 to -80 ppm range, and difluoromethylene groups exhibit chemical shifts in the -80 to -140 ppm range. The high sensitivity of ¹⁹F Nuclear Magnetic Resonance to conformational changes makes it an invaluable tool for studying the dynamic behavior of fluorinated furopyrrolidine derivatives.

The coupling constants involving fluorine nuclei provide additional structural information. Typical J(HF) coupling constants range from 10-50 Hz, depending on the number of bonds separating the fluorine and hydrogen nuclei [29] [30] [31] [32] [33] [34] [35] [36] [37] [38] [39] [40] [41] [42] [43] [44]. The analysis of ¹H-¹⁹F coupling patterns enables the determination of conformational preferences and provides insights into the spatial relationships between different parts of the molecule.

Table 2: Nuclear Magnetic Resonance Chemical Shift Ranges

NucleusFunctional GroupChemical Shift RangeMultiplicity Pattern
¹HPyrrolidine CH₂1.5-3.5 ppmComplex multiplets
¹HFuran CH₂3.5-5.0 ppmTriplets/doublets
¹HCarboxylic acid H10-13 ppmBroad singlet
¹HAromatic CH (furan)6.0-8.0 ppmDoublets/singlets
¹³CPyrrolidine CH₂25-65 ppmSinglets
¹³CFuran CH₂65-85 ppmSinglets
¹³CCarboxylic acid C=O170-180 ppmSinglet
¹³CAromatic CH (furan)105-160 ppmSinglets
¹⁹FAliphatic CF-200 to -220 ppmMultiplets
¹⁹FAromatic CF-100 to -120 ppmMultiplets
¹⁹FCF₃ groups-60 to -80 ppmSinglets
¹⁹FCF₂ groups-80 to -140 ppmTriplets

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory calculations provide a powerful computational framework for investigating the conformational preferences, electronic structure, and energetic properties of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. The quantum mechanical approach enables the prediction of molecular geometries, vibrational frequencies, and electronic properties with high accuracy, complementing experimental structural determinations and providing insights into conformational behavior that may be difficult to obtain experimentally.

Computational Methodology and Functional Selection

The selection of appropriate density functional theory methods for studying furopyrrolidine systems requires careful consideration of the balance between computational accuracy and efficiency [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. The B3LYP hybrid functional with the 6-31G(d) basis set represents a standard approach that provides a good balance of accuracy and computational cost for geometry optimization and vibrational frequency calculations. For more demanding applications requiring higher accuracy, the B3LYP/6-311G(d,p) level of theory offers improved description of electronic structure through the use of larger basis sets.

Dispersion-corrected methods, such as B3LYP-D3BJ/6-311++G**, are particularly important for accurately describing weak intermolecular interactions and van der Waals forces that influence crystal packing and conformational preferences [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. The inclusion of dispersion corrections is essential for obtaining reliable results when studying conformational equilibria and intermolecular interactions in furopyrrolidine systems.

Alternative density functional theory approaches include meta-generalized gradient approximation functionals such as M06/cc-pVDZ, which provide good performance for transition metal complexes and systems with significant non-covalent interactions [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. Post-Hartree-Fock methods, including MP2/6-31G** calculations, offer higher accuracy through the explicit treatment of electron correlation effects but at significantly increased computational cost. For the highest accuracy in small molecular systems, coupled cluster methods such as CCSD(T) represent the gold standard for electronic structure calculations.

Conformational Analysis and Pseudorotation

The conformational analysis of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid through density functional theory calculations reveals important insights into the preferred molecular geometries and the energetic barriers between different conformational states [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. The pyrrolidine ring system exhibits pseudorotational motion, an intrinsic property of saturated five-membered rings that involves out-of-plane ring-puckering vibrations that cause the ring atoms to move in a coordinated manner [56] [57] [58] [59].

The pseudorotation process in pyrrolidine systems involves energy barriers typically in the range of 200-300 cm⁻¹, depending on the specific substitution pattern and ring constraints [56] [57] [58] [59]. Density functional theory calculations consistently predict that the envelope conformation is generally preferred over alternative conformations, with the specific conformational preference influenced by electronic and steric effects imposed by the fused ring system and functional group substitutions.

The energy profile for pseudorotational motion has been extensively studied through ab initio computational methods, revealing that pseudorotation represents the preferred pathway for interconversion between different conformational states, with barriers significantly lower than those required for ring inversion through planar geometries [56] [57] [58] [59]. The existence of free-pseudorotation regions predicted by correlated calculations helps explain apparent contradictions between different experimental interpretations of conformational behavior in pyrrolidine systems.

Geometry Optimization and Electronic Properties

Density functional theory geometry optimization provides reliable molecular geometries for hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid that are typically within 0.1-0.2 Å of experimental values obtained from X-ray crystallography [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. The optimization process involves the systematic variation of atomic coordinates to locate stationary points on the potential energy surface, with the absence of imaginary vibrational frequencies confirming that the optimized structures correspond to true minimum energy geometries.

The electronic properties of furopyrrolidine systems, including highest occupied molecular orbital and lowest unoccupied molecular orbital energy gaps, dipole moments, and orbital electron distributions, provide insights into the chemical reactivity and stability of these compounds [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. The analysis of molecular orbital energies and electron density distributions reveals the electronic characteristics that influence the chemical behavior of hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid and its derivatives.

Solvent effects play a crucial role in the conformational behavior of furopyrrolidine systems in biological environments. The application of implicit solvation models, including the solvation model based on density and polarizable continuum model approaches, enables the incorporation of solvent effects into density functional theory calculations [45] [46] [47] [14] [48] [49] [50] [51] [53] [54] [55]. These models are particularly important for understanding the behavior of these compounds in biological systems where aqueous solvation significantly influences molecular properties and conformational preferences.

Table 3: Density Functional Theory Computational Parameters

Method/ParameterApplicationAccuracy LevelComputational Cost
B3LYP/6-31G(d)Structure optimizationGoodLow
B3LYP/6-311G(d,p)Electronic structureHigherModerate
B3LYP-D3BJ/6-311++G**Weak interactionsHighModerate
M06/cc-pVDZTransition metalsGoodModerate
MP2/6-31G**Electron correlationHighHigh
CCSD(T)Benchmark accuracyVery highVery high
Geometry optimizationMolecular structure±0.1-0.2 ÅVariable
Vibrational frequenciesMinimum confirmationReliableLow
Electronic propertiesReactivity analysisGoodLow
Solvent effectsBiological relevanceImportantModerate

XLogP3

-2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

157.07389321 g/mol

Monoisotopic Mass

157.07389321 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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